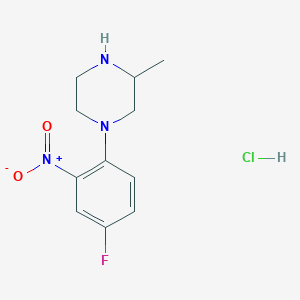

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride

Description

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride is a substituted piperazine derivative characterized by a 4-fluoro-2-nitrophenyl group attached to a 3-methylpiperazine ring, with a hydrochloride counterion. The compound’s structural features include:

- Aromatic substituents: A nitro group at the 2-position and a fluorine atom at the 4-position on the benzene ring, which confer electron-withdrawing properties.

For instance, 1-methyl-4-(4-nitrophenyl)piperazine was synthesized with a 96.43% yield using 4-fluoronitrobenzene and 1-methylpiperazine under mild conditions . Similar methods could be adapted for the target compound by substituting 3-methylpiperazine as the nucleophile.

Key physicochemical properties (inferred from structural analogs):

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2.ClH/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRCDYXPKMVTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-63-8 | |

| Record name | Piperazine, 1-(4-fluoro-2-nitrophenyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-2-nitroaniline.

Reduction: The nitro group in 4-fluoro-2-nitroaniline is reduced to an amine group, forming 4-fluoro-2-phenylenediamine.

Piperazine Formation: The amine group reacts with a suitable reagent to form the piperazine ring, resulting in 1-(4-fluoro-2-nitrophenyl)piperazine.

Methylation: The piperazine ring is methylated to introduce the methyl group, yielding 1-(4-fluoro-2-nitrophenyl)-3-methylpiperazine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, which can further react with other reagents.

Substitution: The fluorine atom and the nitro group can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Nitroso Derivatives: Formed through the oxidation of the nitro group.

Amine Derivatives: Resulting from the reduction of the nitro group.

Substituted Derivatives: Formed through substitution reactions involving the fluorine and nitro groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and the nitro group play crucial roles in modulating the compound's biological activity. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Piperazine Derivatives

Key Observations :

- Electron-withdrawing effects : Nitro groups in the target compound and its analogs reduce electron density on the aromatic ring, influencing reactivity and binding to biological targets.

- Steric and metabolic effects : The 3-methyl group on the piperazine ring (target compound) may hinder oxidative metabolism, as seen in Talmapimod, where a similar substituent reduced benzyl group metabolism .

Pharmacological and Functional Comparisons

- Target Compound : While direct pharmacological data are unavailable, piperazine derivatives are commonly associated with central nervous system (CNS) activity due to their ability to interact with neurotransmitter receptors (e.g., serotonin, dopamine).

- Dinitro Derivative : Discontinued status () implies unfavorable pharmacokinetics or toxicity, possibly due to nitro group overfunctionalization.

Notes

Data Limitations : Pharmacological and toxicological data for the target compound are sparse; further studies are needed to elucidate its biological profile.

Synthetic Challenges : The 3-methylpiperazine moiety may require tailored reaction conditions to optimize yield and purity.

Regulatory Status : Many analogs are restricted to research use, emphasizing the need for rigorous safety assessments before scaling applications.

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13ClF2N2O2

- Molecular Weight : 268.69 g/mol

- Structure : The compound features a piperazine ring substituted with a 4-fluoro-2-nitrophenyl group, which is essential for its biological activity.

The biological activity of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing physiological responses and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine hydrochloride. For instance, it has exhibited significant antiproliferative effects against various cancer cell lines, including HeLa cells.

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| This compound | HeLa | 0.69 | Doxorubicin | 2.29 |

This data indicates that the compound's potency is comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further drug development.

Enzyme Interaction Studies

The compound has been studied for its interactions with various enzymes. Notably, it was found to inhibit histone deacetylases (HDACs), which play critical roles in cancer progression and cell cycle regulation.

Case Studies :

- Histone Deacetylase Inhibition : A study demonstrated that derivatives of this compound showed promising HDAC inhibitory activity, leading to increased acetylation of histones in cancer cells, which is associated with enhanced apoptosis and reduced cell proliferation.

- Cell Cycle Arrest : Another investigation indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, corroborating its role in modulating cell cycle dynamics.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for modifications that can enhance its biological activity and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.